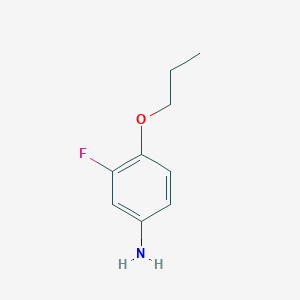

3-Fluoro-4-propoxyaniline

Description

3-Fluoro-4-propoxyaniline is a substituted aniline derivative featuring a fluorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the aromatic ring. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol .

This primary amine is structurally significant due to the electron-withdrawing fluorine substituent and the electron-donating propoxy group, which influence its reactivity and physicochemical properties. However, commercial availability is restricted, as noted by suppliers like CymitQuimica and Santa Cruz Biotechnology .

Properties

IUPAC Name |

3-fluoro-4-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCPCAIHYGSXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-propoxyaniline can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluoro-4-nitroaniline with propanol, followed by reduction of the nitro group to an amine . The reaction typically requires a base such as potassium carbonate and a catalyst like palladium on carbon under hydrogen atmosphere for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of fluorobenzene followed by propoxylation and subsequent reduction. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-propoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in its precursor can be reduced to form the amine.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-Fluoro-4-propoxyaniline is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is employed in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-fluoro-4-propoxyaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity towards specific molecular targets, while the propoxy group can influence the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 3-Fluoro-4-propoxyaniline with structurally analogous aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Reactivity and Solubility

- Electron-Donating vs. Electron-Withdrawing Groups :

- The propoxy group (-OCH₂CH₂CH₃) in this compound enhances solubility in nonpolar solvents compared to the smaller methoxy group (-OCH₃) in 3-Fluoro-4-methoxyaniline .

- The methyl group (-CH₃) in 3-Fluoro-4-methylaniline lacks the oxygen atom, reducing polarity and making it less reactive in nucleophilic substitution reactions compared to alkoxy-substituted analogs .

- Bulkier Substituents :

Biological Activity and Toxicity Fluorinated anilines are often explored for their bioactivity. For instance, 3-Fluoro-4-methoxyaniline has been studied in dye intermediates, where fluorine enhances metabolic stability . Azo dyes derived from halogenated anilines (e.g., 4-dimethylaminoazobenzene derivatives) show varying carcinogenicity depending on substituents. Fluoro groups at the 3′/4′ positions increase carcinogenic activity, while trifluoromethyl groups reduce it . Though this study focuses on azo dyes, it highlights substituent-dependent toxicity trends relevant to aniline derivatives.

Synthetic Utility

- This compound ’s discontinued status contrasts with the commercial availability of 3-Fluoro-4-methoxyaniline , which is widely used in organic synthesis due to its balanced solubility and reactivity .

- 3-Fluoro-4-(2-pyrrolidin-1-yl-ethoxy)aniline (CAS 837421-94-0) incorporates a pyrrolidine moiety, making it valuable in medicinal chemistry for targeting neurotransmitter receptors .

Biological Activity

3-Fluoro-4-propoxyaniline is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and applications based on various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a propoxy group attached to an aniline structure. Its molecular formula is . The fluorine substitution can enhance the compound's lipophilicity and biological activity, making it a useful scaffold in drug design.

Research indicates that this compound exhibits significant inhibitory effects on certain cancer cell lines. A study highlighted its role as an inhibitor of anaplastic lymphoma kinase (ALK), which is crucial in various malignancies such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The introduction of fluorine into the structure appears to enhance its potency against ALK, with some derivatives showing improved cellular activity compared to non-fluorinated analogs .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines. For instance, when tested on the KARPAS-299 cell line, a model for ALK-positive lymphomas, it displayed significant cytotoxicity with an IC50 value that suggests effective inhibition of cell proliferation. The data indicate that modifications to the compound's structure can lead to enhanced potency, with some derivatives being up to ten times more effective than their predecessors .

In Vivo Studies

In vivo studies using xenograft models have further validated the anti-cancer efficacy of this compound. Mice bearing KARPAS-299 tumors treated with this compound exhibited reduced tumor growth compared to control groups. Pharmacodynamic experiments revealed that treatment led to decreased phosphorylation of ALK and downstream signaling pathways, including ERK and STAT3, which are critical for tumor growth and survival .

Comparative Biological Activity

A summary of biological activities related to this compound and its derivatives is presented in Table 1 below:

Case Studies

Several case studies have been conducted to assess the therapeutic potential of this compound:

- Case Study on KARPAS-299 Xenografts : Mice treated with 100 mg/kg of this compound showed significant tumor regression over a treatment period. The study monitored tumor size reduction and assessed molecular markers indicative of reduced ALK activity.

- Combination Therapy Studies : Research has also explored the use of this compound in combination with other chemotherapeutic agents. Preliminary results suggest synergistic effects when paired with established ALK inhibitors, enhancing overall efficacy against resistant cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.